

Confirming Target Engagement of DAA-1106 in Preclinical Models: A Comparative Guide

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Compound of Interest

Compound Name: DAA-1106

Cat. No.: B1669734

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **DAA-1106** with other prominent ligands for the 18-kDa translocator protein (TSPO), a key biomarker for neuroinflammation. We present supporting experimental data from preclinical models to facilitate the objective assessment of **DAA-1106** for confirming target engagement.

Introduction to DAA-1106 and its Target

DAA-1106, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, is a potent and selective second-generation agonist for the 18-kDa Translocator Protein (TSPO).[1][2] TSPO, formerly known as the peripheral benzodiazepine receptor (PBR), is a mitochondrial membrane protein.[1] While expressed at low levels in the healthy brain, TSPO is significantly upregulated in activated microglia and astrocytes during neuroinflammatory processes, making it a valuable biomarker for brain injury and neurodegenerative diseases.[1][3] **DAA-1106**'s high affinity and selectivity for TSPO have positioned it as a promising radioligand for in vivo imaging of neuroinflammation using Positron Emission Tomography (PET).[1][4][5]

Comparative Analysis of TSPO Ligands

The efficacy of **DAA-1106** in preclinical models is best understood through comparison with other well-established TSPO ligands, such as the first-generation ligand PK11195 and the second-generation ligand PBR28.

Quantitative Data Presentation

The following tables summarize the binding affinities of **DAA-1106**, PK11195, and PBR28 for TSPO in various preclinical models. This data highlights the superior affinity of **DAA-1106**.

Table 1: In Vitro Binding Affinities (Ki) of TSPO Ligands in Rodent and Primate Brain Tissue

Compound	Species	Brain Region	Ki (nM)	Reference
DAA-1106	Rat	Whole Brain Mitochondria	0.043	[4]
DAA-1106	Monkey	Brain Mitochondria	0.188	[4]
PK11195	Rat	Whole Brain Mitochondria	~9.3	[6]
PBR28	Human (High-Affinity Binders)	Brain	~4	[7]
PBR28	Human (Low-Affinity Binders)	Brain	~200	[7]

Table 2: In Vitro Inhibitory Concentrations (IC50) of TSPO Ligands in Rat Brain

Compound	Radioligand	IC50 (nM)	Reference
DAA-1106	[3H]PK 11195	0.28	
DAA-1106	[3H]Ro 5-4864	0.21	
DAA-1097	[3H]PK 11195	0.92	
DAA-1097	[3H]Ro 5-4864	0.64	

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

In Vitro TSPO Binding Assay

This assay determines the binding affinity of a compound for TSPO in mitochondrial preparations.

Protocol:

- **Tissue Preparation:** Whole brains from preclinical models (e.g., rats) are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- **Mitochondrial Fraction Isolation:** The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
- **Binding Assay:** The mitochondrial pellet is resuspended in buffer. Aliquots of the mitochondrial preparation are incubated with a radiolabeled TSPO ligand (e.g., [3H]PK11195 or [3H]**DAA-1106**) and varying concentrations of the test compound (e.g., **DAA-1106**).
- **Incubation and Separation:** The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured using a scintillation counter.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K_i) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging with radiolabeled **DAA-1106** allows for the non-invasive visualization and quantification of TSPO expression in the living brain.

Protocol:

- **Radiolabeling:** **DAA-1106** is labeled with a positron-emitting radionuclide, typically Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), to produce [¹¹C]**DAA-1106** or [¹⁸F]**DAA-1106**.

- **Animal Preparation:** The preclinical model (e.g., a rat with induced neuroinflammation) is anesthetized and positioned in the PET scanner.
- **Radiotracer Administration:** A bolus of the radiolabeled **DAA-1106** is administered intravenously.
- **Dynamic PET Scan:** Dynamic emission data is acquired for a specified duration (e.g., 60-90 minutes) immediately following radiotracer injection.
- **Arterial Blood Sampling (Optional but recommended for quantitative analysis):** Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma, which serves as an input function for kinetic modeling.
- **Image Reconstruction and Analysis:** The acquired data is reconstructed into a series of 3D images. Regions of interest (ROIs) are drawn on the images to measure the radioactivity concentration in different brain areas over time.
- **Kinetic Modeling:** The time-activity curves from the ROIs and the arterial input function are fitted to a pharmacokinetic model to estimate parameters such as the total distribution volume (VT), which is an index of TSPO density.

Ex Vivo Autoradiography

This technique provides a high-resolution visualization of radioligand binding to TSPO in brain sections.

Protocol:

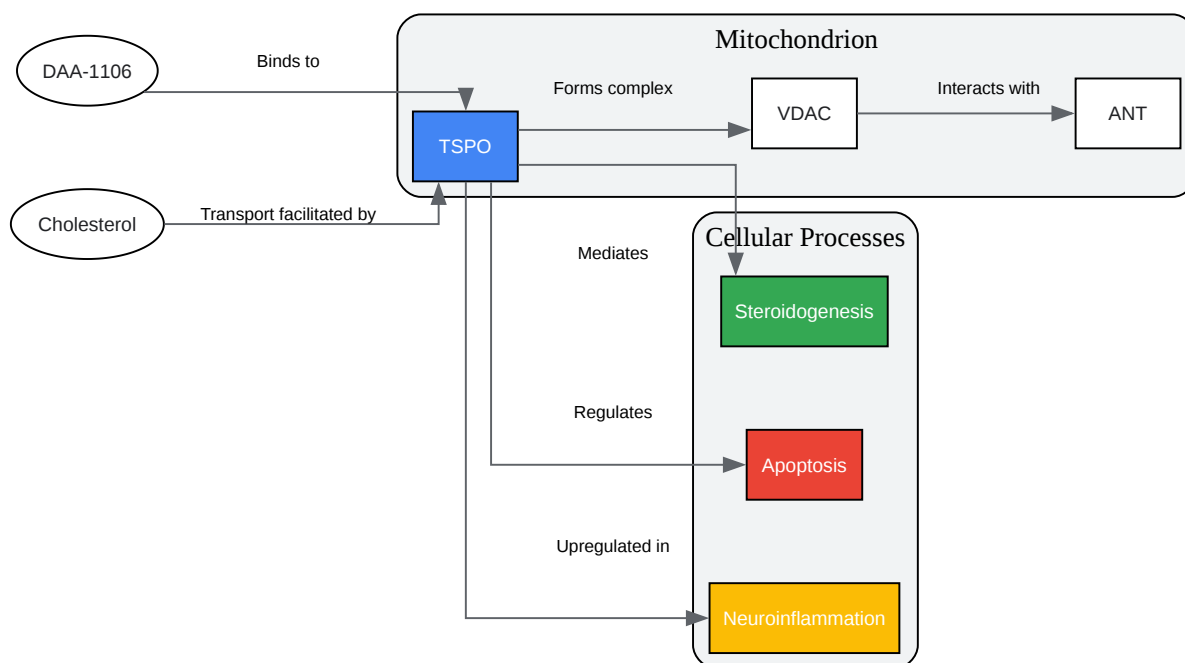
- **Radioligand Administration:** A radiolabeled ligand (e.g., [3H]**DAA-1106** or [11C]**DAA-1106**) is administered to the animal.
- **Tissue Collection:** At a specific time point after administration, the animal is euthanized, and the brain is rapidly removed and frozen.
- **Cryosectioning:** The frozen brain is sliced into thin sections (e.g., 20 μ m) using a cryostat.
- **Autoradiography:** The brain sections are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the radioisotope's half-life and specific

activity.

- Image Analysis: The resulting autoradiograms are digitized and analyzed to quantify the density of radioligand binding in different brain regions. Co-registration with immunohistochemistry for cell-specific markers (e.g., Iba1 for microglia) can confirm the cellular localization of the binding.

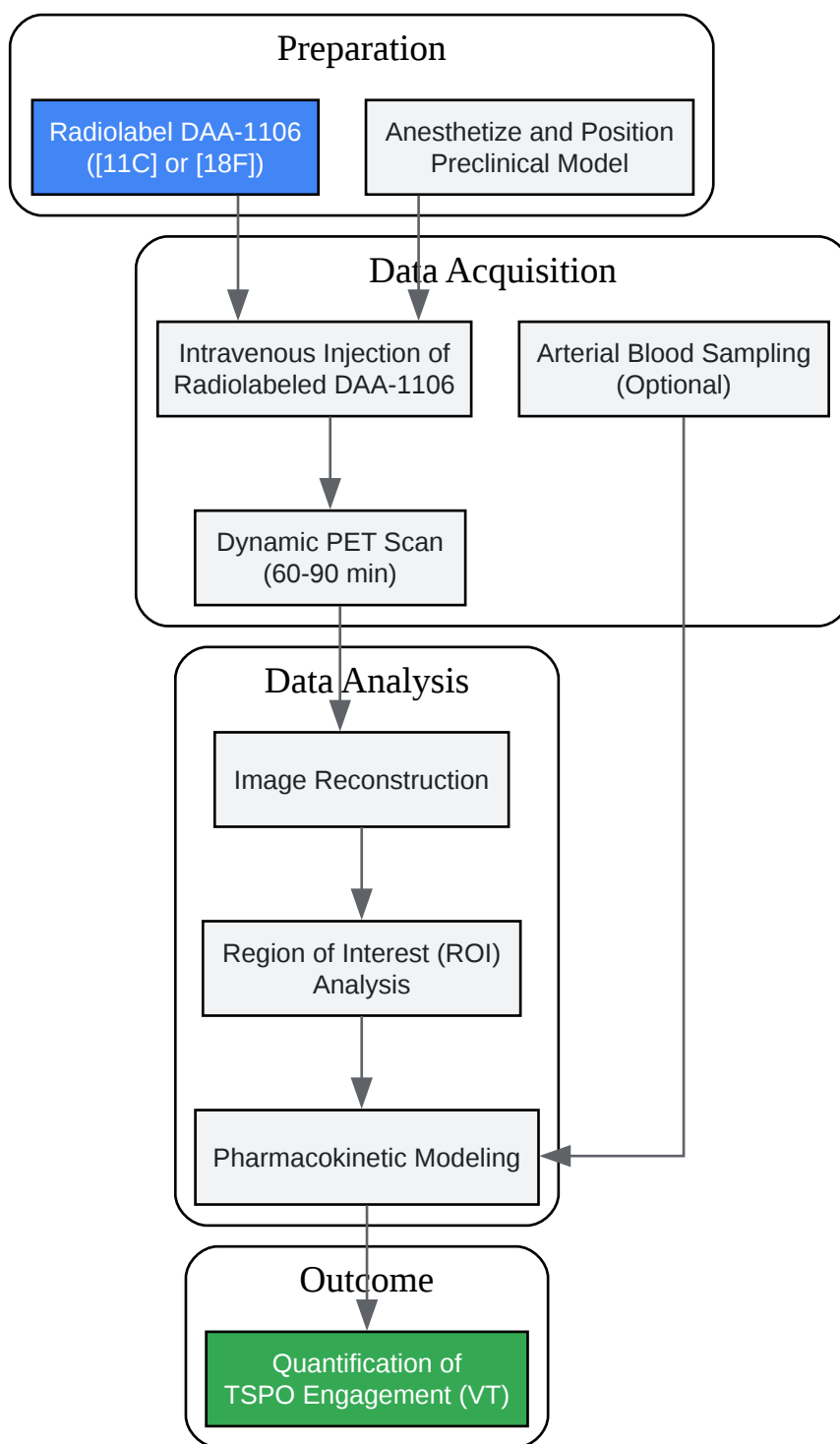
Visualizing Pathways and Workflows

Diagrams are provided to illustrate the signaling context of TSPO and the experimental procedures.



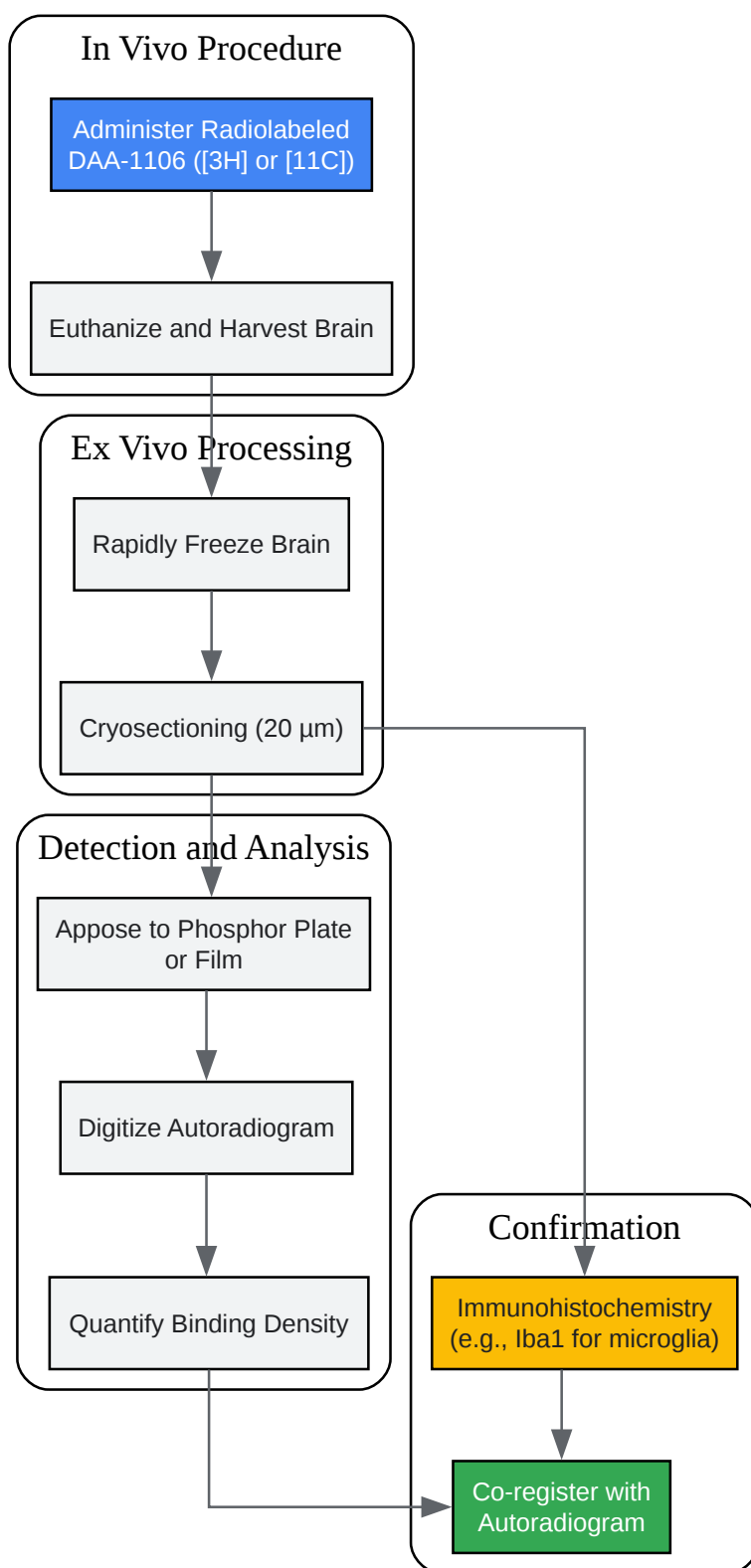
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Caption: **DAA-1106** Target: The Translocator Protein (TSPO) Signaling Hub.



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Caption: Workflow for Preclinical PET Imaging with Radiolabeled **DAA-1106**.



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Caption: Workflow for Ex Vivo Autoradiography with Radiolabeled **DAA-1106**.

Conclusion

The presented data demonstrates that **DAA-1106** is a high-affinity ligand for TSPO, exhibiting superior binding characteristics compared to the first-generation ligand PK11195 in preclinical models. The detailed experimental protocols for in vitro binding assays, in vivo PET imaging, and ex vivo autoradiography provide a robust framework for researchers to confirm target engagement of **DAA-1106**. The use of these techniques in relevant preclinical models of neuroinflammation is essential for the continued development and validation of **DAA-1106** as a tool for both diagnostic imaging and as a potential therapeutic agent.

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